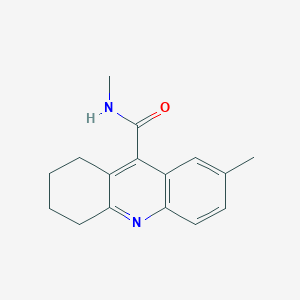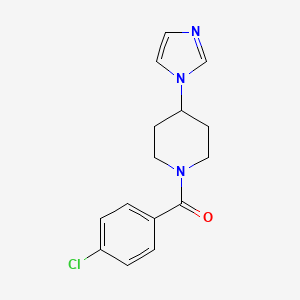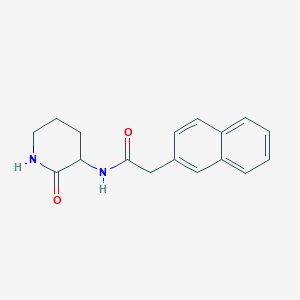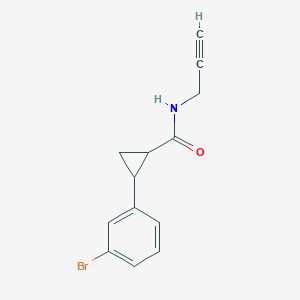
N,7-dimethyl-1,2,3,4-tetrahydroacridine-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,7-dimethyl-1,2,3,4-tetrahydroacridine-9-carboxamide, also known as memantine, is a medication that is used to treat Alzheimer's disease. It was first synthesized in the 1960s, and its mechanism of action was not fully understood until the 1990s. Memantine is a unique medication that targets the glutamatergic system, which is involved in learning and memory.
Mecanismo De Acción
Memantine works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of glutamate, a neurotransmitter that is important for learning and memory. By blocking the NMDA receptor, N,7-dimethyl-1,2,3,4-tetrahydroacridine-9-carboxamide reduces the excessive activation of glutamate, which is thought to contribute to the neurodegeneration seen in Alzheimer's disease.
Biochemical and Physiological Effects
Memantine has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. Memantine has also been shown to reduce oxidative stress and inflammation, which are thought to contribute to the neurodegeneration seen in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Memantine has several advantages for lab experiments. It is a well-characterized drug that has been extensively studied for its mechanism of action and pharmacological effects. Memantine is also relatively safe and well-tolerated, which makes it a good candidate for preclinical and clinical studies. However, there are also limitations to using N,7-dimethyl-1,2,3,4-tetrahydroacridine-9-carboxamide in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. In addition, N,7-dimethyl-1,2,3,4-tetrahydroacridine-9-carboxamide can interact with other medications, which can complicate experimental design.
Direcciones Futuras
There are several future directions for research on N,7-dimethyl-1,2,3,4-tetrahydroacridine-9-carboxamide. One area of research is to explore the potential use of N,7-dimethyl-1,2,3,4-tetrahydroacridine-9-carboxamide in the treatment of other neurological disorders, such as Parkinson's disease, Huntington's disease, and multiple sclerosis. Another area of research is to explore the potential use of N,7-dimethyl-1,2,3,4-tetrahydroacridine-9-carboxamide in combination with other medications for the treatment of Alzheimer's disease. Finally, future research could focus on developing new formulations of N,7-dimethyl-1,2,3,4-tetrahydroacridine-9-carboxamide that have a longer half-life and are more effective at targeting the glutamatergic system.
Conclusion
Memantine is a unique medication that targets the glutamatergic system, which is involved in learning and memory. It has been extensively studied for its potential use in the treatment of Alzheimer's disease and has been shown to improve cognitive function and reduce behavioral symptoms in patients with Alzheimer's disease. Memantine has several advantages for lab experiments, but there are also limitations to using it in experimental design. Future research could focus on exploring the potential use of N,7-dimethyl-1,2,3,4-tetrahydroacridine-9-carboxamide in the treatment of other neurological disorders and developing new formulations of the drug that are more effective at targeting the glutamatergic system.
Métodos De Síntesis
Memantine is synthesized from 1,2,3,4-tetrahydroacridine, which is obtained from coal tar. The synthesis involves the reaction of 1,2,3,4-tetrahydroacridine with dimethylamine and formaldehyde in the presence of a catalyst. The resulting product is then purified to obtain N,7-dimethyl-1,2,3,4-tetrahydroacridine-9-carboxamide.
Aplicaciones Científicas De Investigación
Memantine has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and reduce behavioral symptoms in patients with Alzheimer's disease. In addition, N,7-dimethyl-1,2,3,4-tetrahydroacridine-9-carboxamide has been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease, Huntington's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N,7-dimethyl-1,2,3,4-tetrahydroacridine-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-10-7-8-14-12(9-10)15(16(19)17-2)11-5-3-4-6-13(11)18-14/h7-9H,3-6H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJHYIVRXOEFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3CCCCC3=C2C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyclopentyloxy-N-[1-(2,2-difluoroethyl)piperidin-4-yl]acetamide](/img/structure/B7528513.png)
![N-[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-4-pyridin-2-ylsulfanylbenzamide](/img/structure/B7528525.png)
![N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B7528539.png)
![2-[4-(2,5-Dimethylpyrrol-1-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7528541.png)

![1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-methylsulfanylethanone](/img/structure/B7528548.png)
![2-methyl-N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7528557.png)
![5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide](/img/structure/B7528560.png)
![2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-methylacetamide](/img/structure/B7528574.png)



![N-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-6-methyl-4-phenylquinazolin-2-amine](/img/structure/B7528595.png)